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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341 Get Quote

Executive Summary
In pharmaceutical impurity profiling and caffeine degradation studies, Caffeidine Acid (CAS

54536-15-1) and its Sodium Salt represent two distinct stability profiles. While the free acid is

the direct protonated form of the hydrolysis product, it exhibits significant thermal instability,

characterized by decarboxylation at elevated temperatures (approx. 159°C). Conversely, the

Caffeidine Acid Sodium Salt is the thermodynamically preferred form for reference standards

and long-term storage, offering superior solubility and resistance to thermal degradation.

This guide provides a mechanistic comparison, supported by experimental protocols to validate

the stability differences in a laboratory setting.

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9][10]
Caffeidine Acid is a ring-opened degradation product of Caffeine, formed via the cleavage of

the pyrimidine ring under alkaline conditions. It is a critical impurity (often designated as

Caffeine Impurity E or related intermediates depending on the pharmacopeia) monitored during

the production of caffeine and xanthine derivatives.
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Feature Caffeidine Acid (Free Acid)
Caffeidine Acid Sodium
Salt

CAS Number 54536-15-1
N/A (Often cited as salt of

54536-15-1)

Chemical Structure
Imidazole-5-carboxylic acid

derivative
Sodium carboxylate salt

IUPAC Name

4-(1,3-Dimethylureido)-1-

methyl-1H-imidazole-5-

carboxylic acid

Sodium 4-(1,3-

dimethylureido)-1-methyl-1H-

imidazole-5-carboxylate

Molecular Weight 212.21 g/mol ~234.19 g/mol

Solubility (Water) Moderate (pH dependent) High (Rapid dissolution)

pKa ~3.5 - 4.0 (Carboxylic acid) N/A (Fully ionized)

Stability Profile Comparison
Thermal Stability & Decarboxylation
The most critical differentiator is thermal resilience.

Free Acid: Exhibits a sharp melting point accompanied by decomposition at 159°C. This

decomposition is mechanistically driven by decarboxylation, where the carboxylic acid group

is lost as CO₂, leading to the formation of unstable imidazole derivatives.

Sodium Salt: The ionic lattice energy of the sodium salt stabilizes the carboxylate group,

preventing the proton transfer required for facile decarboxylation. It typically remains stable

well above 200°C, making it the standard for gravimetric analysis and storage.

Solution Stability (Hydrolysis)
Alkaline Conditions: Both forms are relatively stable in mild alkali (pH 7-9). However, in

strong alkali (>1M NaOH) and high heat, further degradation of the urea side chain may

occur.
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Acidic Conditions: The Sodium Salt will immediately convert to the Free Acid in low pH

environments (pH < 3). Prolonged exposure to strong acid and heat facilitates the reverse

cyclization or further hydrolysis of the amide/urea linkages.

Hygroscopicity[5]
Free Acid: Generally less hygroscopic, existing often as a crystalline powder.

Sodium Salt: Like many organic sodium salts, it can be hygroscopic. It requires storage in

desiccated conditions to prevent moisture uptake, which—while not chemically degrading the

molecule—can alter assay values (weight/weight basis).

Mechanistic Insight: Degradation Pathway
The following diagram illustrates the formation of Caffeidine Acid from Caffeine and its

subsequent instability (decarboxylation) in the free acid form.
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Caption: Pathway showing the alkaline hydrolysis of Caffeine to Caffeidine Acid and the

thermal decarboxylation risk associated with the Free Acid form.

Experimental Protocols
Protocol A: Comparative Thermal Stress Test (DSC)
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Objective: To empirically demonstrate the superior thermal stability of the Sodium Salt.

Preparation:

Sample A: 5 mg Caffeidine Acid (Free Acid).

Sample B: 5 mg Caffeidine Acid Sodium Salt.

Instrument: Differential Scanning Calorimetry (DSC).

Method:

Equilibrate at 30°C.

Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

Use crimped aluminum pans with a pinhole (to allow CO₂ escape).

Expected Results:

Sample A (Acid): Endothermic peak onset approx. 159°C (melting) immediately followed

by/overlapping with an exothermic event or baseline shift indicating decomposition (mass

loss if TGA is used).

Sample B (Salt): No significant thermal events <200°C. Potential dehydration endotherm

<100°C if hygroscopic moisture is present, but no melting/decomposition in the acid's

range.

Protocol B: High-Performance Liquid Chromatography
(HPLC) Analysis
Objective: To quantify Caffeidine Acid impurities in Caffeine bulk drug substance.

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase A: 0.05% Orthophosphoric acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient:

0-5 min: 95% A (Isocratic)

5-20 min: 95% A → 50% A

20-25 min: 50% A (Hold)

Flow Rate: 1.0 mL/min.

Detection: UV @ 275 nm (Caffeine max) and 210 nm (Impurity profiling).

Sample Prep: Dissolve Reference Standard (Sodium Salt) in water. Note: If using Free Acid,

ensure no heat is applied during dissolution to prevent decarboxylation.

Conclusion
For research and drug development applications, Caffeidine Acid Sodium Salt is the superior

candidate for use as a Primary Reference Standard. Its resistance to decarboxylation ensures

analytical accuracy over time. The Free Acid should be treated as a transient intermediate or

generated in situ only when the specific acidic properties are required for mechanistic studies.

Recommendation: Store the Sodium Salt at 2-8°C in tightly sealed, desiccated containers.

Avoid heating the Free Acid above 60°C during drying or processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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